Spectroscopic Characterization of Methyl 5-(1-Adamantyl)-2-furoate: A Comprehensive Technical Guide
Spectroscopic Characterization of Methyl 5-(1-Adamantyl)-2-furoate: A Comprehensive Technical Guide
Introduction
In the landscape of medicinal chemistry and materials science, the adamantane moiety is a privileged scaffold. Its rigid, lipophilic, and three-dimensional structure is often incorporated into molecules to enhance their therapeutic efficacy or modify their material properties. When coupled with the versatile furan ring system, a common pharmacophore and synthetic intermediate, the resulting adamantyl-furan derivatives present a compelling class of compounds for further investigation. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for a representative molecule, Methyl 5-(1-adamantyl)-2-furoate. Understanding the distinct spectral signatures of this compound is paramount for its unambiguous identification, purity assessment, and the structural elucidation of related analogues in research and development settings.
This document moves beyond a simple recitation of spectral data. As a senior application scientist, the goal is to provide a holistic understanding of why the spectra appear as they do. We will delve into the rationale behind the observed chemical shifts, vibrational frequencies, and fragmentation patterns, grounding our interpretations in established principles of spectroscopy and the unique electronic and steric influences of the adamantyl and furoate groups.
Molecular Structure and Spectroscopic Correlation Overview
The structural features of Methyl 5-(1-adamantyl)-2-furoate are key to interpreting its spectroscopic data. The molecule consists of a furan ring substituted at the 5-position with a bulky, non-aromatic adamantyl group and at the 2-position with a methyl ester. The interplay between the electron-withdrawing ester group and the electron-donating (via hyperconjugation) and sterically demanding adamantyl group dictates the electronic environment of the furan ring and, consequently, its spectroscopic behavior.
Caption: Molecular structure of Methyl 5-(1-adamantyl)-2-furoate.
Experimental Protocols
The following are generalized yet robust protocols for acquiring the spectroscopic data discussed in this guide. The specific parameters may be adjusted based on the instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-(1-adamantyl)-2-furoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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¹H NMR Acquisition:
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Spectrometer: 400 MHz or higher for optimal resolution.
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Pulse Program: Standard single-pulse sequence.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 16-32.
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¹³C NMR Acquisition:
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Spectrometer: 100 MHz or higher.
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Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096, depending on sample concentration.
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Infrared (IR) Spectroscopy
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Sample Preparation:
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KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
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Data Acquisition:
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Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
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Background: A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be collected and subtracted from the sample spectrum.
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Mass Spectrometry (MS)
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Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS).
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Ionization:
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Electron Ionization (EI): Use a standard electron energy of 70 eV. This technique provides detailed fragmentation patterns useful for structural elucidation.
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Mass Analysis:
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Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
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Mass Range: Scan from m/z 40 to 500.
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Results and Discussion: Spectroscopic Data Analysis
The following data is based on the reported values for the closely related analogue, Ethyl 5-(1-adamantyl)-2-furoate, with predictions for the methyl ester.[1] The interpretation provides a framework for understanding the spectra of Methyl 5-(1-adamantyl)-2-furoate.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) (Predicted for Methyl Ester) | Multiplicity | Integration | Assignment |
| ~7.10 | d | 1H | Furan H-3 |
| ~6.20 | d | 1H | Furan H-4 |
| ~3.90 | s | 3H | OCH₃ |
| ~2.10 | br s | 3H | Adamantyl CH |
| ~1.95 | m | 6H | Adamantyl CH₂ |
| ~1.80 | m | 6H | Adamantyl CH₂ |
Causality and Interpretation:
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Furan Protons: The two doublets in the aromatic region are characteristic of a 2,5-disubstituted furan ring. The downfield shift of the H-3 proton (~7.10 ppm) compared to the H-4 proton (~6.20 ppm) is due to the deshielding effect of the adjacent electron-withdrawing methyl ester group. The coupling constant between these two protons is typically around 3.5 Hz.
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Methyl Ester Protons: A sharp singlet at approximately 3.90 ppm is indicative of the three equivalent protons of the methyl ester group.
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Adamantyl Protons: The adamantane cage gives rise to a set of complex signals in the aliphatic region. The three methine (CH) protons at the bridgehead positions are the most deshielded of the adamantyl protons and appear as a broad singlet around 2.10 ppm. The twelve methylene (CH₂) protons appear as two distinct multiplets around 1.95 and 1.80 ppm due to their different spatial environments within the rigid cage structure.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) (Predicted for Methyl Ester) | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~160.0 | C | C=O (Ester) | | ~159.0 | C | Furan C-5 | | ~143.0 | C | Furan C-2 | | ~119.0 | CH | Furan C-3 | | ~105.0 | CH | Furan C-4 | | ~52.0 | CH₃ | OCH₃ | | ~42.0 | CH₂ | Adamantyl CH₂ | | ~36.5 | CH₂ | Adamantyl CH₂ | | ~35.0 | C | Adamantyl Quaternary C | | ~28.0 | CH | Adamantyl CH |
Causality and Interpretation:
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Carbonyl Carbon: The ester carbonyl carbon is the most downfield signal, appearing around 160.0 ppm.[2][3]
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Furan Carbons: The furan carbons exhibit distinct chemical shifts. The C-5 carbon, directly attached to the adamantyl group, is significantly downfield (~159.0 ppm). The C-2 carbon, bearing the ester group, is also downfield (~143.0 ppm). The protonated furan carbons, C-3 and C-4, appear at approximately 119.0 and 105.0 ppm, respectively.
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Methyl Ester Carbon: The carbon of the methyl group of the ester is found at a characteristic chemical shift of around 52.0 ppm.[4]
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Adamantyl Carbons: The four distinct carbon environments of the adamantyl group are observed in the aliphatic region. The quaternary carbon directly attached to the furan ring is around 35.0 ppm. The methine carbons are found near 28.0 ppm, and the two sets of methylene carbons are at approximately 42.0 and 36.5 ppm.[5]
Caption: Workflow for spectroscopic characterization.
Infrared (IR) Spectroscopy
The IR spectrum highlights the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3130 | Weak | =C-H stretch (Furan) |
| ~2900, ~2850 | Strong | C-H stretch (Adamantyl) |
| ~1725 | Strong | C=O stretch (Ester) |
| ~1580, ~1470 | Medium | C=C stretch (Furan ring) |
| ~1250, ~1100 | Strong | C-O stretch (Ester and Furan) |
Causality and Interpretation:
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C-H Stretching: The weak absorption around 3130 cm⁻¹ is characteristic of the C-H stretching of the furan ring protons. The strong, sharp absorptions at approximately 2900 and 2850 cm⁻¹ are due to the symmetric and asymmetric C-H stretching vibrations of the methylene and methine groups of the adamantane cage.[1]
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Carbonyl Stretching: A very strong and sharp absorption band around 1725 cm⁻¹ is the most prominent feature of the spectrum and is unequivocally assigned to the C=O stretching vibration of the conjugated ester functional group.[6]
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Furan Ring Stretching: The absorptions in the 1580-1470 cm⁻¹ region are attributed to the C=C stretching vibrations within the furan ring.
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C-O Stretching: The strong bands in the fingerprint region, particularly around 1250 and 1100 cm⁻¹, correspond to the C-O stretching vibrations of the ester group and the furan ring ether linkage.
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule under electron ionization. The predicted molecular weight for Methyl 5-(1-adamantyl)-2-furoate (C₁₆H₂₀O₃) is 260.14 g/mol .
| m/z | Relative Intensity | Assignment |
| 260 | High | [M]⁺ (Molecular Ion) |
| 229 | Medium | [M - OCH₃]⁺ |
| 202 | Medium | [M - COOCH₃]⁺ |
| 135 | Very High | [C₁₀H₁₅]⁺ (Adamantyl cation) |
Causality and Interpretation:
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Molecular Ion: A prominent molecular ion peak at m/z 260 is expected, confirming the molecular weight of the compound.
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Fragmentation Pathways:
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Loss of the Methoxy Group: Fragmentation of the ester moiety can occur via the loss of the methoxy radical (•OCH₃), leading to an acylium ion at m/z 229.
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Loss of the Carbomethoxy Group: Cleavage of the bond between the furan ring and the ester group results in the loss of the carbomethoxy radical (•COOCH₃), giving a peak at m/z 202.
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Formation of the Adamantyl Cation: The most characteristic and often the base peak in the mass spectra of 1-substituted adamantanes is the adamantyl cation at m/z 135. This highly stable tertiary carbocation is formed by the cleavage of the C-C bond between the furan ring and the adamantyl group.[1]
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